molecular formula C9H19NO3 B13357824 (1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol

(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol

Cat. No.: B13357824
M. Wt: 189.25 g/mol
InChI Key: NQSRJYKGNJTZED-RKDXNWHRSA-N
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Description

2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) is a complex organic compound with a unique structure that includes a cyclopentyl ring, hydroxyl groups, and an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) typically involves the nucleophilic addition of a cyclopentylamine derivative to an epoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylamine and ethylene oxide, with the reaction being catalyzed by a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.

Scientific Research Applications

2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and azanediyl linkage play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(((1R,2R)-2-Hydroxycyclohexyl)azanediyl)bis(ethan-1-ol)
  • 2,2’-(((1R,2R)-2-Hydroxycyclopropyl)azanediyl)bis(ethan-1-ol)

Uniqueness

2,2’-(((1R,2R)-2-Hydroxycyclopentyl)azanediyl)bis(ethan-1-ol) is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol

InChI

InChI=1S/C9H19NO3/c11-6-4-10(5-7-12)8-2-1-3-9(8)13/h8-9,11-13H,1-7H2/t8-,9-/m1/s1

InChI Key

NQSRJYKGNJTZED-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N(CCO)CCO

Canonical SMILES

C1CC(C(C1)O)N(CCO)CCO

Origin of Product

United States

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